N-ACETYL-beta-D-GLUCOSAMINE

Description

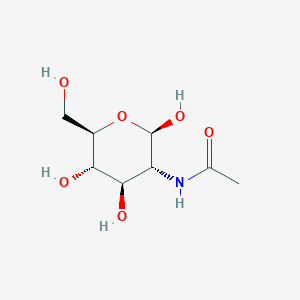

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Acetyl Beta D Glucosamine

Hexosamine Biosynthesis Pathway (HBP) and UDP-N-ACETYL-beta-D-GLUCOSAMINE Synthesis

The de novo synthesis of UDP-GlcNAc occurs through the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.govfrontiersin.org This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce UDP-GlcNAc. nih.govdiabetesincontrol.com UDP-GlcNAc serves as the essential donor substrate for the addition of GlcNAc residues to proteins and lipids in processes such as N-linked and O-linked glycosylation. nih.govresearchwithrutgers.comnih.gov

The HBP consists of four sequential enzymatic reactions that convert fructose-6-phosphate (B1210287), a glycolytic intermediate, into UDP-GlcNAc. frontiersin.orgreactome.org

Formation of Glucosamine-6-Phosphate: The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate. diabetesincontrol.com This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) . diabetesincontrol.comnih.gov

Formation of N-Acetyl-D-glucosamine-6-Phosphate: Glucosamine-6-phosphate is then acetylated using acetyl-CoA as the acetyl donor to form N-acetyl-D-glucosamine-6-phosphate. This step is catalyzed by glucosamine-6-phosphate N-acetyltransferase (GNA) . frontiersin.org

Formation of N-Acetyl-D-glucosamine-1-Phosphate: N-acetyl-D-glucosamine-6-phosphate is isomerized to N-acetyl-D-glucosamine-1-phosphate by the enzyme N-acetylglucosamine-phosphate mutase (AGM) . frontiersin.org

Formation of UDP-N-ACETYL-beta-D-GLUCOSAMINE: Finally, N-acetyl-D-glucosamine-1-phosphate reacts with UTP (uridine triphosphate) to produce UDP-GlcNAc and pyrophosphate, a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP) . frontiersin.org

GFAT is considered the rate-limiting enzyme of the HBP, and its activity is a major control point for the flux through this pathway. diabetesincontrol.comresearchwithrutgers.com

| Enzyme | Substrates | Product |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate |

| Glucosamine-6-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate, Acetyl-CoA | N-Acetyl-D-glucosamine-6-phosphate |

| N-acetylglucosamine-phosphate mutase (AGM) | N-Acetyl-D-glucosamine-6-phosphate | N-Acetyl-D-glucosamine-1-phosphate |

| UDP-N-acetylglucosamine pyrophosphorylase (UAP) | N-Acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-ACETYL-beta-D-GLUCOSAMINE |

The flux through the HBP is meticulously regulated to maintain cellular homeostasis of UDP-GlcNAc. nih.gov This regulation occurs at multiple levels, including substrate availability and the modulation of HBP enzyme activity.

Substrate Availability: The synthesis of UDP-GlcNAc is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP. researchwithrutgers.comnih.gov Therefore, the metabolic status of the cell, including the rates of glycolysis, glutaminolysis, fatty acid oxidation, and nucleotide synthesis, directly influences HBP flux. frontiersin.orgdiabetesincontrol.com

Feedback Inhibition: The end product of the pathway, UDP-GlcNAc, acts as a feedback inhibitor of GFAT, the rate-limiting enzyme. nih.gov This ensures that the production of UDP-GlcNAc is curtailed when its levels are sufficient.

Signaling Pathways: Cellular signaling pathways, such as those involving mTOR and AMPK, can modulate the HBP in response to environmental cues and nutrient availability. researchwithrutgers.comnih.gov For instance, PI3K/mTOR signaling can enhance HBP flux during nutrient abundance. researchgate.net

Transcriptional Regulation: The expression of HBP enzymes, particularly GFAT, can be regulated at the transcriptional level. nih.gov For example, under conditions of glucose deprivation, the expression of GFAT1 mRNA and protein is increased as a compensatory mechanism. researchgate.net

| Regulatory Factor | Effect on HBP Flux | Mechanism |

| High Glucose | Increases | Provides Fructose-6-Phosphate substrate |

| High Glutamine | Increases | Provides nitrogen donor for GFAT |

| UDP-GlcNAc | Decreases | Feedback inhibition of GFAT |

| mTOR Signaling | Increases | Upregulates HBP flux during nutrient excess |

| AMPK Signaling | Modulates | Responds to cellular energy status |

Catabolism and Recycling Pathways of N-ACETYL-beta-D-GLUCOSAMINE Residues

The breakdown and recycling of this compound residues from glycoconjugates are essential for maintaining cellular homeostasis and salvaging valuable monosaccharides. These processes involve the action of specific enzymes in various cellular compartments and organisms.

N-Acetyl-beta-D-glucosaminidase (NAGase) is a lysosomal hydrolase that plays a crucial role in the catabolism of glycoconjugates by cleaving terminal this compound residues. wikipedia.orgnih.gov This enzyme is found in a wide range of organisms and is involved in the degradation of oligosaccharides. wikipedia.org

The activity of NAGase is a key indicator of cellular damage and inflammation, as its release from lysosomes into the extracellular space is associated with tissue injury. nih.govfrontiersin.org There are different isoforms of NAGase, and the enzyme can exist as part of a larger complex. For example, β-n-acetyl-hexosaminidase is a complex that includes N-acetyl-β-d-glucosaminidase activity. wikipedia.org The major source of NAGase in milk is believed to be mammary epithelial cells, with a smaller contribution from somatic cells. nih.gov

Many microorganisms, including bacteria and fungi, can utilize N-acetyl-D-glucosamine as a source of carbon and nitrogen. nih.gov The assimilation pathways for GlcNAc can vary among different microbial species.

In some bacteria, such as Escherichia coli, GlcNAc is transported into the cell and phosphorylated to N-acetyl-D-glucosamine-6-phosphate. plos.org This is then deacetylated to glucosamine-6-phosphate, which can enter the glycolytic pathway after being converted to fructose-6-phosphate. nih.govplos.org The enzyme N-acetylglucosamine-6-phosphate deacetylase (nagA) is essential for this process. plos.orgsemanticscholar.org The uptake of GlcNAc can reactivate peptidoglycan biosynthesis in some bacteria, making them more susceptible to certain antibiotics. nih.gov

In dimorphic yeasts like Candida albicans, GlcNAc is also transported and phosphorylated, followed by deacetylation and deamination to enter glycolysis. nih.gov

| Organism Type | Key Enzymes in GlcNAc Assimilation | Metabolic Fate of GlcNAc |

| Bacteria (e.g., E. coli) | N-acetylglucosamine kinase, N-acetylglucosamine-6-phosphate deacetylase (nagA) | Enters glycolysis as Fructose-6-Phosphate |

| Dimorphic Yeasts (e.g., C. albicans) | N-acetylglucosamine kinase, N-acetylglucosamine-6-phosphate deacetylase, Glucosamine-6-phosphate deaminase | Enters glycolysis as Fructose-6-Phosphate |

A novel, energy-efficient pathway for the catabolism of N-glycans has been identified in some gut bacteria, such as Bacteroides thetaiotaomicron. nih.govnih.gov This pathway involves a phosphorylase that directly cleaves the glycosidic bond of a disaccharide derived from N-glycans, producing a sugar phosphate (B84403) and another sugar.

Specifically, the enzyme β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase catalyzes the reversible phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. nih.gov This mechanism is more energy-efficient than the conventional pathway that relies on glycoside hydrolases and subsequent ATP-dependent phosphorylation, as it directly generates a phosphorylated sugar that can enter glycolysis. nih.govnih.gov This phosphorylase-dependent pathway highlights the diverse strategies employed by organisms for the breakdown of complex carbohydrates. nih.govnih.gov

Genetic and Enzymatic Regulation of this compound Metabolism

The metabolism of N-acetyl-β-D-glucosamine (GlcNAc) is a meticulously controlled process, vital for maintaining cellular homeostasis. This regulation occurs at both the genetic and enzymatic levels, ensuring that the production of its activated form, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), aligns with the cell's metabolic state and biosynthetic needs. nih.gov UDP-GlcNAc is the central product of the hexosamine biosynthesis pathway (HBP) and serves as an essential substrate for N-linked and O-linked glycosylation, processes that modify a vast number of proteins and lipids, thereby modulating their activity, stability, and function. researchwithrutgers.comnih.gov

Enzymatic Regulation

The primary control point of the HBP is the first and rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govfrontiersin.org This enzyme catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate. The regulation of GFAT is multi-faceted:

Feedback Inhibition : The most critical regulatory mechanism for GFAT is allosteric feedback inhibition by the pathway's end-product, UDP-GlcNAc. nih.gov When UDP-GlcNAc levels are high, it binds to GFAT and reduces its activity, thus preventing the over-accumulation of hexosamine products.

Post-Translational Modification : A key regulatory mechanism influencing cellular processes is O-GlcNAcylation, the addition of a single O-linked N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. researchgate.netroyalsocietypublishing.org This process is highly dynamic and is controlled by two enzymes:

O-GlcNAc transferase (OGT) : This enzyme adds the GlcNAc moiety to proteins, utilizing UDP-GlcNAc as the sugar donor. nih.govfrontiersin.org

O-GlcNAcase (OGA) : This enzyme removes the GlcNAc modification. nih.govfrontiersin.org

The balanced action of OGT and OGA creates a dynamic "O-GlcNAc cycle" that acts as a nutrient sensor. researchwithrutgers.com When nutrient levels (like glucose) are high, HBP flux increases, leading to higher UDP-GlcNAc levels and consequently increased protein O-GlcNAcylation by OGT. This modification alters the function of numerous proteins, including transcription factors and signaling molecules, thereby linking nutrient availability to cellular regulation. researchwithrutgers.comfrontiersin.org

Genetic Regulation

The expression of the genes encoding the metabolic enzymes of the HBP is tightly regulated to respond to cellular demands. In conditions requiring increased protein glycosylation, the genes involved in the de novo synthesis of UDP-GlcNAc are often upregulated. researchgate.net

In bacteria, the genetic regulation is often organized into operons. For instance, in Streptomyces coelicolor, the nagK (encoding N-acetylglucosamine kinase) and nagA (encoding N-acetylglucosamine-6P deacetylase) genes form the nagKA operon. nih.govresearchgate.net The expression of these genes is part of the DasR regulon and is transcriptionally induced by the presence of GlcNAc. researchgate.net

Furthermore, specific transcriptional regulators govern the metabolism of amino sugars. In Streptococcus mutans, a regulator known as NagR represses the expression of the nagA and nagB (glucosamine-6-phosphate deaminase) genes. nih.gov The binding of NagR to the promoter regions of these genes is inhibited by glucosamine-6-phosphate, allowing for gene expression when the substrate is present. nih.gov This demonstrates a classic genetic feedback loop where the metabolic intermediates control the expression of the enzymes responsible for their own processing.

Interactive Data Tables

Below are tables summarizing the key enzymes and genetic regulators involved in N-acetyl-β-D-glucosamine metabolism.

Table 1: Key Enzymes in N-acetyl-β-D-glucosamine Metabolism and Regulation

| Enzyme | Gene(s) | Function in Metabolism | Regulatory Mechanism |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | GFAT1, GFAT2 | Catalyzes the first and rate-limiting step of the de novo hexosamine biosynthesis pathway. frontiersin.orgresearchgate.net | Allosteric feedback inhibition by UDP-GlcNAc. nih.gov |

| Glucosamine-6-phosphate N-acetyltransferase (GNA) | GNA1 | Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. frontiersin.orgbiotechresources.com | Substrate availability. |

| N-acetylglucosamine-phosphate mutase (AGM) | PGM3/AGM1 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. frontiersin.org | Product and substrate levels. |

| N-acetylglucosamine-1-phosphate uridylyltransferase (UAP) | UAP1/AGX1 | Catalyzes the final step in the de novo pathway, forming UDP-GlcNAc from UTP and GlcNAc-1-P. frontiersin.org | Substrate availability. |

| O-GlcNAc transferase (OGT) | OGT | Adds O-GlcNAc to serine/threonine residues of target proteins. researchgate.netnih.gov | Regulated by UDP-GlcNAc levels; acts as a nutrient sensor. nih.gov |

| O-GlcNAcase (OGA) | MGEA5/OGA | Removes O-GlcNAc from modified proteins. researchgate.netnih.gov | Transcriptional regulation and interaction with adaptor proteins. researchgate.net |

| N-acetylglucosamine kinase (NagK) | nagK | Phosphorylates salvaged GlcNAc to GlcNAc-6-phosphate in the salvage pathway. nih.gov | Transcriptional induction by GlcNAc. researchgate.net |

| N-acetylglucosamine-6-phosphate deacetylase (NagA) | nagA | Deacetylates GlcNAc-6-phosphate to glucosamine-6-phosphate. nih.govwikipedia.org | Allosteric regulation by GlcN-6-P and fructose-6-phosphate. wikipedia.org |

Table 2: Research Findings on Genetic Regulators

| Regulator | Organism/System | Target Genes | Research Finding |

| NagR | Streptococcus mutans | nagA, nagB, glmS | Acts as a transcriptional repressor for amino sugar catabolism and biosynthesis genes; its repressive activity is inhibited by glucosamine-6-phosphate. nih.gov |

| DasR Regulon | Streptomyces coelicolor | nagKA operon, nagB | Controls the transcriptional induction of nag metabolic genes in response to the presence of N-acetylglucosamine, linking nutrient sensing to gene expression. researchgate.net |

| Stress-regulated transcription factors | Mammalian cells | HBP enzymes | Modulate the HBP in response to environmental signals and cellular stress, ensuring proteostasis is maintained during nutrient fluctuations. researchwithrutgers.com |

Cellular and Molecular Mechanisms of N Acetyl Beta D Glucosamine Function

Role in Protein Glycosylation

N-acetyl-beta-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a central role in two major forms of protein glycosylation within the cell: O-linked and N-linked glycosylation. These processes involve the enzymatic attachment of GlcNAc to proteins, profoundly altering their function and fate. While both utilize GlcNAc, they occur in different cellular compartments and serve distinct regulatory purposes. O-linked GlcNAcylation is a dynamic modification of nuclear and cytoplasmic proteins, akin to phosphorylation, that regulates a vast array of cellular processes. In contrast, N-linked glycosylation is a more complex process initiated in the endoplasmic reticulum that is critical for the structure and function of proteins destined for the cell surface or secretion.

O-GlcNAcylation is a reversible post-translational modification characterized by the attachment of a single N-acetylglucosamine molecule via a β-glycosidic bond to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. This modification is a key cellular signaling mechanism, acting as a sensor for nutrient availability and cellular stress to regulate signaling pathways, transcription, and metabolism. Unlike the complex branching structures seen in N-linked glycosylation, O-GlcNAc is a simple, monosaccharide addition. Its dynamic nature, with rapid addition and removal, allows it to function as a molecular switch, similar to phosphorylation. In fact, a complex interplay, often described as a "yin-yang" relationship, exists between O-GlcNAcylation and phosphorylation, as they can compete for the same or adjacent serine/threonine residues, thereby influencing a multitude of cellular functions.

O-GlcNAcylation exerts significant regulatory control over key cellular enzymes and proteins, including kinases, phosphatases, and transcription factors. This regulation occurs through direct modification of these proteins, which in turn modulates their activity and function.

Kinases: A substantial number of protein kinases are themselves substrates for O-GlcNAcylation. This modification can directly influence kinase activity and substrate selection. For example, the O-GlcNAcylation of CaMKIV has been shown to directly regulate its kinase activity. The relationship between O-GlcNAcylation and phosphorylation is intricate; not only do they compete for modification sites on substrates, but O-GlcNAcylation can also regulate the enzymes of phosphorylation cycling. Studies have identified over 100 kinases that are modified by O-GlcNAc, suggesting a widespread role for this modification in regulating cellular signaling cascades.

Phosphatases: The enzymes that remove phosphate (B84403) groups, phosphatases, are also subject to regulation by the O-GlcNAc cycle. Phosphatases have been found in association with O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc, indicating that the removal of a phosphate and the addition of an O-GlcNAc moiety can occur within the same enzyme complex. This close association allows for rapid and coordinated switching between phosphorylated and O-GlcNAcylated states of a protein.

Transcription Factors: Many transcription factors are modified by O-GlcNAc, which can influence their transcriptional activity, DNA binding, stability, and interactions with other regulatory proteins. For instance, O-GlcNAcylation of the transcription factor Sp1 can lead to its nuclear localization and enhanced transcriptional activity. Conversely, it can also promote transcriptional repression by recruiting co-repressors. Other key transcription factors regulated by O-GlcNAcylation include c-myc, NF-κB, p53, and FoxO-1, highlighting the critical role of this modification in gene expression.

| Protein Type | Examples | Effect of O-GlcNAcylation |

|---|---|---|

| Kinases | CaMKIV, Akt, PKC isozymes | Directly regulates kinase activity, influences substrate selection, and affects downstream signaling. |

| Phosphatases | Associated with OGT in complexes | Facilitates coordinated regulation with phosphorylation, allowing for rapid switching of protein states. |

| Transcription Factors | Sp1, c-myc, NF-κB, p53, FoxO-1 | Modulates transcriptional activity, DNA binding, protein stability, and interaction with co-factors. |

The addition of the O-GlcNAc moiety to proteins can have profound consequences for their molecular interactions and catalytic functions.

DNA Binding: O-GlcNAcylation of transcription factors can directly modulate their ability to bind to DNA. This can either enhance or inhibit gene transcription depending on the specific factor and the context. The modification can alter the protein's conformation, affecting its DNA-binding domain, or influence its interaction with other proteins in the transcriptional machinery. O-GlcNAcylation has been implicated in the regulation of DNA double-strand break repair, with several repair factors showing increased modification upon irradiation.

Enzyme Activity: O-GlcNAcylation can act as a switch to turn enzyme activity on or off. This modification can occur at or near the active site, sterically hindering substrate binding, or it can induce conformational changes that alter catalytic efficiency. The dynamic cycling of O-GlcNAc allows for rapid modulation of enzymatic pathways in response to cellular signals.

Protein-Protein Interactions: The presence of O-GlcNAc can either promote or inhibit the interaction between proteins. It can create new binding surfaces or mask existing ones, thereby regulating the assembly and disassembly of protein complexes. For example, O-GlcNAcylation can disrupt the formation of certain transcriptional regulatory complexes, while in other cases, it is required for the interaction between proteins, such as in the case of the STAT5 transcription factor. This regulation of multiprotein complexes has diverse downstream effects on cellular signaling and gene expression.

O-GlcNAcylation plays a crucial role in determining the stability and location of proteins within the cell.

Protein Half-Life: This modification can significantly impact a protein's stability and turnover rate. O-GlcNAcylation can protect proteins from degradation by the proteasome. It often does this by competing with ubiquitination, another post-translational modification that targets proteins for degradation. For example, O-GlcNAcylation of the transcription factor Snail1 at a specific serine residue decreases its phosphorylation-dependent ubiquitination, thereby increasing its half-life. Conversely, in some instances, O-GlcNAcylation has been linked to decreased protein stability. Quantitative proteomic studies have shown that O-GlcNAcylation predominantly promotes protein stability.

Subcellular Localization: O-GlcNAcylation can influence where a protein resides within the cell. Modification by O-GlcNAc can mask or reveal nuclear localization signals or nuclear export signals, thereby controlling the transport of proteins between the cytoplasm and the nucleus. For example, the O-GlcNAcylation of the transcription factor Sp1 has been shown to promote its translocation into the nucleus. A systematic study revealed that O-GlcNAcylated proteins, along with phosphorylated proteins, generally have higher nuclear distributions compared to their non-modified counterparts.

| Cellular Process | Mechanism of O-GlcNAcylation Action | Example |

|---|---|---|

| Protein Half-Life | Protects from proteasomal degradation, often by competing with ubiquitination. | O-GlcNAcylation of Snail1 increases its stability by inhibiting ubiquitination. |

| Subcellular Localization | Regulates nucleocytoplasmic transport by modifying signals for import or export. | Modification of Sp1 promotes its localization to the nucleus. |

The dynamic cycling of O-GlcNAc on proteins is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.

O-GlcNAc Transferase (OGT): OGT catalyzes the transfer of N-acetylglucosamine from the high-energy sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), to serine or threonine residues of target proteins. OGT functions as a nutrient sensor because its activity is sensitive to the cellular concentration of UDP-GlcNAc, which is produced through the hexosamine biosynthetic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. OGT has a unique structure, typically consisting of a catalytic domain and an N-terminal domain composed of tetratricopeptide repeats (TPRs). These TPRs are crucial for recognizing and selecting specific protein substrates. The catalytic mechanism of OGT is thought to be an ordered process where UDP-GlcNAc binds first, followed by the protein substrate.

O-GlcNAcase (OGA): OGA is the enzyme responsible for removing the O-GlcNAc modification from proteins through hydrolysis. This removal is just as critical as the addition for the dynamic regulation of cellular processes. OGA is a member of the hexosaminidase family and catalyzes the cleavage of the β-glycosidic bond. The catalytic mechanism of OGA involves substrate-assisted catalysis, proceeding through an oxazoline (B21484) intermediate. Like OGT, OGA can exist in complexes with other proteins, which helps to regulate its activity and substrate specificity. The balanced activities of OGT and OGA ensure the precise and rapid control of protein O-GlcNAcylation in response to various cellular cues.

N-linked glycosylation represents a fundamentally different, yet equally crucial, role for this compound in cellular biology. This process involves the attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine (Asn) residue within a growing polypeptide chain. This modification is essential for the proper folding, stability, trafficking, and function of a vast number of proteins that are destined for the secretory pathway, including those that will reside on the cell surface or be secreted from the cell.

The process begins in the endoplasmic reticulum (ER) with the synthesis of a precursor oligosaccharide anchored to a lipid carrier called dolichol phosphate. The very first sugar attached in this process is N-acetylglucosamine. The chain is then extended by the sequential addition of more N-acetylglucosamine, mannose, and glucose residues to form a core glycan structure (Glc₃Man₉GlcNAc₂). This entire precursor oligosaccharide is then transferred en bloc to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) of a nascent protein. This transfer is catalyzed by the enzyme complex oligosaccharyltransferase (OST).

Following the initial transfer in the ER, the N-linked glycan undergoes extensive processing and modification as the glycoprotein (B1211001) moves through the ER and the Golgi apparatus. This involves the trimming of some sugar residues by glycosidases and the addition of other sugars, including more N-acetylglucosamine, galactose, and sialic acid, by various glycosyltransferases. This intricate processing pathway generates a wide diversity of N-glycan structures, which are broadly classified into three main types: high-mannose, complex, and hybrid.

The N-linked glycans on cell surface glycoproteins are critical for a multitude of biological functions. They contribute to the structural integrity of proteins, mediate cell-cell recognition and adhesion, and act as receptors for signaling molecules, pathogens, and toxins. The specific structure of the N-glycan can profoundly influence the function of the protein to which it is attached. Therefore, N-acetylglucosamine serves as the foundational building block for the elaborate carbohydrate structures that adorn the cell surface, playing a vital role in how a cell interacts with its environment.

Regulation of Notch Receptor Specificity through this compound Attachment

This compound (GlcNAc) plays a crucial role in regulating the specificity of Notch receptors, which are critical for cell-cell communication and developmental processes. This regulation is primarily achieved through a post-translational modification known as O-GlcNAcylation, where a single GlcNAc molecule is attached to serine or threonine residues of proteins.

The extracellular domain of Notch receptors contains multiple epidermal growth factor-like (EGF) repeats, which are subject to various forms of glycosylation, including the attachment of O-linked GlcNAc. nih.gov This modification can influence how Notch receptors interact with their ligands, such as Delta and Jagged. einsteinmed.edu The addition of O-GlcNAc to the EGF repeats of Notch receptors is catalyzed by the enzyme O-GlcNAc transferase (OGT). frontiersin.org

Research has demonstrated that O-GlcNAcylation of Notch EGF repeats is a functional modification that regulates Notch signaling. nih.gov Specifically, this modification is required for optimal stimulation of the receptor by Delta-like ligands (DLL). nih.gov Studies have shown that in the absence of the enzyme responsible for this specific glycosylation (EOGT), the binding of ligands like DLL1 and DLL4 to Notch receptors is reduced, leading to impaired ligand-induced Notch signaling. nih.govnih.gov Interestingly, the binding of another ligand, JAG1, is not affected, indicating that O-GlcNAcylation contributes to the specificity of ligand recognition. nih.govnih.gov

The functional consequence of this regulation is evident in developmental processes such as angiogenesis. Global or endothelial cell-specific deletion of the EOGT gene results in defective retinal angiogenesis, a phenotype similar to that caused by reduced Notch signaling. nih.govnih.gov This underscores the importance of O-GlcNAc on Notch receptors for mediating ligand-induced signaling required for normal vascular development. nih.govnih.gov Furthermore, O-glycans, including O-GlcNAc, act synergistically to promote Notch signaling in processes like lymphoid and myeloid differentiation. frontiersin.orgashpublications.org

Involvement in Cell Signaling Pathways

This compound is a key player in cellular nutrient sensing, primarily through its role in the hexosamine biosynthetic pathway (HBP). This pathway integrates various metabolic inputs, including glucose, amino acids, fatty acids, and nucleotides, to produce the high-energy donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). royalsocietypublishing.orgnih.gov The levels of UDP-GlcNAc fluctuate with nutrient availability, and this molecule is used by O-GlcNAc transferase (OGT) to modify a vast number of intracellular proteins through O-GlcNAcylation. royalsocietypublishing.orgnih.gov

This dynamic post-translational modification acts as a "nutrient sensor" or "rheostat," allowing cells to adapt their functions in response to metabolic changes. nih.govresearchgate.net When nutrients are abundant, UDP-GlcNAc levels rise, leading to increased O-GlcNAcylation of target proteins. Conversely, under nutrient deprivation, O-GlcNAcylation levels decrease. nih.gov This modification can alter the activity, stability, and subcellular localization of proteins involved in key signaling pathways, including those related to insulin (B600854) signaling. royalsocietypublishing.org

The interplay between O-GlcNAcylation and another major signaling modification, phosphorylation, is a critical aspect of its role as a nutrient sensor. nih.gov These two modifications can compete for the same or nearby serine/threonine residues on proteins, creating a complex regulatory network that fine-tunes cellular responses to metabolic cues. nih.gov O-GlcNAcylation has been shown to modify many proteins within the insulin signaling pathway, thereby affecting downstream processes like glucose uptake. royalsocietypublishing.org

This compound and its associated O-GlcNAcylation have a significant influence on cell cycle progression and the cellular response to stress. O-GlcNAcylation is a dynamic process that has been implicated in the regulation of numerous cellular functions, including transcription, translation, and signal transduction, all of which are integral to the cell cycle. nih.govnih.gov Some studies have shown that specific lectins that bind to N-acetyl-D-glucosamine can induce cell cycle arrest at the G2/M phase. nih.gov

In the context of cellular stress, O-GlcNAcylation acts as a crucial adaptive mechanism. nih.gov A wide range of cellular stressors, including heat shock, oxidative stress, and ethanol (B145695) stress, lead to a dynamic increase in global O-GlcNAc levels. nih.govnih.gov This "O-GlcNAc-mediated stress response" is a conserved process that promotes cell survival. nih.gov By modifying thousands of cellular proteins, O-GlcNAcylation helps to reprogram cellular pathways to cope with injurious conditions. nih.gov

The protective effects of increased O-GlcNAcylation during stress are multifaceted. It can regulate the expression of heat shock proteins (HSPs), which are molecular chaperones that help to maintain protein integrity during stress. nih.gov Furthermore, O-GlcNAcylation can modulate inflammatory signaling pathways that are often activated during the stress response. nih.gov However, it's important to note that while a moderate increase in O-GlcNAcylation is cytoprotective, excessive or prolonged elevation can become detrimental to cell function. nih.gov

| Cellular Process | Role of this compound (via O-GlcNAcylation) | Key Findings |

| Cell Cycle | Regulation of progression | Specific GlcNAc-binding lectins can cause G2/M phase arrest. nih.gov |

| Stress Response | Adaptive and protective mechanism | Increased O-GlcNAcylation in response to various stressors promotes cell survival. nih.gov |

| Heat Shock Proteins | Regulation of expression | O-GlcNAcylation can influence the induction of HSPs. nih.gov |

| Inflammation | Modulation of signaling | O-GlcNAcylation can regulate inflammatory pathways activated by stress. nih.gov |

N-acetyl-D-glucosamine plays a significant role in regulating the homeostasis of the intestine, including the activity of intestinal stem cells. nih.govnih.gov Studies have indicated that dietary supplementation with N-acetyl-D-glucosamine can promote the proliferation of intestinal stem cells. nih.gov This can have a positive effect on the growth and development of the intestinal tract, particularly in models of intestinal atrophy. nih.gov

The O-GlcNAcylation process, which is dependent on N-acetyl-D-glucosamine, is also implicated in intestinal homeostasis. Reduced levels of protein O-GlcNAcylation in intestinal epithelial cells have been observed in inflammatory bowel disease (IBD) patients. embopress.org Deficiencies in intestinal epithelial O-GlcNAcylation can lead to a more permeable epithelial barrier, dysfunction of specialized intestinal cells like Paneth cells, and an imbalance in the gut microbiota, all of which can predispose to gut inflammation. embopress.org Conversely, increasing O-GlcNAcylation levels can enhance barrier function. embopress.org O-GlcNAcylation also acts as a regulator of the differentiation of certain enteroendocrine cells from their progenitors, linking nutrient and microbial cues to the development of these specialized intestinal cells. nih.gov

Contribution to Cellular and Tissue Architecture

This compound is a fundamental building block for major components of the extracellular matrix (ECM) and connective tissues. casi.orgetprotein.comnih.gov It is a key monomeric unit of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. drugbank.com One of the most prominent GAGs is hyaluronic acid (hyaluronan), a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govnutrafoods.eu

Hyaluronic acid is a critical component of the ECM, where it contributes to the structural integrity of tissues. nih.gov Its ability to attract and retain large amounts of water provides tissues with hydration, turgor, and resilience against compressive forces. nih.govyoutube.com This property is particularly important in tissues like cartilage and skin. etprotein.comnih.gov

Structural Component of Bacterial Cell Walls (Peptidoglycan, Teichoic Acids)

This compound (GlcNAc) is a fundamental building block in the intricate architecture of bacterial cell walls, contributing significantly to their structural integrity and function. It is a key constituent of two major polymers: peptidoglycan and, in Gram-positive bacteria, teichoic acids.

Peptidoglycan:

The primary structural role of GlcNAc in bacterial cell walls is as one of the two alternating amino sugar units that form the glycan backbone of peptidoglycan, also known as murein. wikipedia.orgsigmaaldrich.comvetbact.org This polysaccharide chain consists of repeating disaccharide units of this compound and N-acetylmuramic acid (MurNAc) linked by β-(1,4)-glycosidic bonds. wikipedia.orgsigmaaldrich.comglycopedia.eu The resulting linear glycan strands provide the fundamental framework of the cell wall.

Attached to the N-acetylmuramic acid residues are short peptide chains, typically composed of three to five amino acids. wikipedia.orgvetbact.org These peptide stems are then cross-linked to the peptide chains of adjacent glycan strands, creating a robust, mesh-like structure that encases the bacterial cell. wikipedia.org This cross-linking is crucial for the mechanical strength of the cell wall, enabling the bacterium to withstand internal osmotic pressure and maintain its shape. wikipedia.orgsigmaaldrich.comvetbact.org

The thickness of the peptidoglycan layer varies between different types of bacteria. In Gram-positive bacteria, the cell wall is composed of a thick, multilayered peptidoglycan sacculus, which can constitute up to 90% of the cell wall's dry weight. In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, representing only about 10% of the cell wall's dry weight. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Peptidoglycan Structure in Gram-Positive and Gram-Negative Bacteria

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Peptidoglycan Layer Thickness | 20-80 nm | 7-8 nm |

| Percentage of Cell Wall Dry Weight | 40-90% | ~10% |

| Cross-linking | Highly cross-linked | Less cross-linked |

| Associated Molecules | Teichoic acids, lipoteichoic acids | Outer membrane, lipoproteins |

Teichoic Acids:

Fungal Cell Wall Chitin (B13524) Synthesis

This compound is the essential monomeric unit for the synthesis of chitin, a major structural polysaccharide in the cell walls of most fungi. nih.govwikipedia.org Chitin is a linear polymer composed of β-(1,4)-linked this compound residues. nih.gov This homopolymer provides rigidity and mechanical strength to the fungal cell wall, analogous to the role of peptidoglycan in bacteria.

The synthesis of chitin is a highly regulated enzymatic process. The precursor for chitin synthesis is UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized in the cytoplasm. This activated form of GlcNAc serves as the donor substrate for a family of enzymes called chitin synthases. These enzymes are typically integral membrane proteins that catalyze the transfer of the GlcNAc moiety from UDP-GlcNAc to a growing chitin chain at the cell surface.

The process of chitin synthesis is critical for fungal growth, morphogenesis, and cell division. For instance, in filamentous fungi, chitin synthesis is concentrated at the hyphal tips, enabling polarized growth. In yeast, chitin deposition is precisely controlled during bud formation and septum closure. The structural integrity provided by chitin is vital for maintaining cell shape and protecting the fungus from osmotic stress.

Poly-beta-(1,6)-N-acetyl-D-glucosamine (PNAG) in Biofilm Formation

Beyond its role in cell wall structure, a distinct polymer of this compound, known as poly-β-(1,6)-N-acetyl-D-glucosamine (PNAG), plays a crucial role in the formation of bacterial biofilms. nih.gov Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS). PNAG is a major component of the EPS matrix in a wide range of both Gram-positive and Gram-negative bacteria.

PNAG is a linear homopolymer of β-(1,6)-linked this compound residues. The synthesis of PNAG is mediated by the products of the pgaABCD operon. The PgaC and PgaD proteins are thought to form the glycosyltransferase complex responsible for polymerizing GlcNAc into the PNAG chain.

Once synthesized, PNAG is often partially de-N-acetylated by the PgaB protein, resulting in a polymer containing both N-acetyl-D-glucosamine and D-glucosamine residues. nih.gov This partial deacetylation is critical for the function of PNAG in biofilm formation, as it imparts a positive charge to the polymer, facilitating its export and interaction with the negatively charged bacterial cell surface and other matrix components. nih.gov

Table 2: Key Polymers Containing this compound

| Polymer | Monomeric Unit | Linkage | Organism(s) | Function |

| Peptidoglycan | This compound & N-acetylmuramic acid | β-(1,4) | Bacteria | Bacterial cell wall structure |

| Chitin | This compound | β-(1,4) | Fungi | Fungal cell wall structure |

| PNAG | This compound | β-(1,6) | Bacteria | Biofilm formation |

N Acetyl Beta D Glucosamine in Disease Pathogenesis and Therapeutic Research

Immunological Implications of N-ACETYL-beta-D-GLUCOSAMINE

This compound (GlcNAc), a fundamental amino sugar, plays a critical role in various physiological processes, including the modulation of the immune system. Its influence extends from the direct activity of immune cells and the production of signaling molecules to its involvement in complex inflammatory diseases and autoimmune responses. Furthermore, as a key component of glycans, it is central to the interactions between hosts and pathogens.

Modulation of Immune Cell Activity and Cytokine Production

This compound is a key modulator of immune cell function, influencing the development, proliferation, and activation of essential immune cells. casi.org It supports the function of T cells, B cells, macrophages, and neutrophils through a post-translational modification process known as O-GlcNAcylation. casi.org This process is integral to maintaining a balanced immune response.

One of the significant mechanisms by which GlcNAc exerts its effects is through the promotion of N-glycan branching. This modification is crucial for the proper functioning of various immune cells, including T cells, natural killer cells, and dendritic cells. casi.org By enhancing N-glycan branching, GlcNAc supports the activity of anti-inflammatory T regulatory (Treg) cells. casi.orgcuratedwellness.com Concurrently, it helps to mitigate the excessive activation of pro-inflammatory Th1 and Th17 cells, which are often implicated in autoimmune conditions. casi.orgcuratedwellness.com In mouse models of rheumatoid arthritis, dietary supplementation with this compound led to healthier immune cytokine levels, with lower levels of IL-10, IL-2, and TGF-β1. curatedwellness.com

Research has also shown that glucosamine (B1671600), a related compound, can impede the differentiation of Th1, Th2, and iTreg cells while promoting Th17 differentiation by down-regulating the N-linked glycosylation of CD25, a critical component of the IL-2 receptor. nih.govresearchgate.netreddit.commdpi.com This interference with IL-2 signaling pathways underscores the nuanced control that this compound and related molecules can exert over T cell differentiation and function. nih.govmdpi.com

In a mechanistic trial involving patients with multiple sclerosis, oral GlcNAc administration was found to dose-dependently lower serum levels of the pro-inflammatory cytokines IFNγ, IL-17, and IL-6. nih.gov This suggests a direct impact on cytokine production in a human disease context.

| Immune Cell/Cytokine | Effect of this compound | Mechanism |

|---|---|---|

| T regulatory (Treg) cells | Supports activity | Enhances N-glycan branching |

| Th1 and Th17 cells | Mitigates excessive activation | Enhances N-glycan branching |

| IFNγ, IL-17, IL-6 | Lowers serum levels | Observed in multiple sclerosis patients |

| IL-10, IL-2, TGF-β1 | Lowers levels | Observed in rheumatoid arthritis mouse models |

Role in Inflammatory Processes

This compound has demonstrated significant anti-inflammatory properties in various studies. nih.gov It is considered a modulator of inflammatory responses, contributing to the balance of the immune system and the maintenance of healthy tissues. casi.orgcuratedwellness.com Its role in forming essential components of connective tissues and the mucosal barrier of the gut contributes to healthy inflammatory responses. casi.org

In preclinical studies using mouse models of inflammation induced by lipopolysaccharide (LPS), this compound and its derivatives have been shown to significantly decrease the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnbinno.comresearchgate.net Furthermore, these compounds have been observed to inhibit the migration of leukocytes to the lungs and peritoneal cavity, a key process in the inflammatory cascade. nbinno.comresearchgate.net This suggests a broad action against the mechanisms of inflammation. nbinno.com

The anti-inflammatory effects of this compound are thought to be linked to the modulation of O-GlcNAcylation, a post-translational modification of proteins that plays a crucial role in regulating various cellular processes, including signal transduction and the cellular stress response. nih.govnbinno.com

Autoimmune Responses and Molecular Mimicry

Molecular mimicry, where similarities between foreign and self-peptides lead to a cross-reactive immune response, is a key mechanism in the development of autoimmunity. nih.gov this compound, as a component of microbial antigens, has been implicated in this process in several autoimmune diseases.

Acute rheumatic fever (ARF) and its severe manifestation, rheumatic heart disease (RHD), are autoimmune sequelae of Group A Streptococcus (GAS) pharyngitis. frontiersin.orgnih.govnih.gov In these conditions, a process of molecular mimicry occurs where antibodies and T cells that target streptococcal antigens cross-react with host tissues, particularly in the heart and brain. frontiersin.org

This compound is the immunodominant epitope of the group A carbohydrate antigen of Streptococcus. frontiersin.orgnih.govnih.gov Studies have shown that in patients with RHD and Sydenham chorea (a neurological manifestation of ARF), there is a significant elevation of the IgG2 subclass of antibodies directed against GlcNAc. frontiersin.orgnih.govnih.gov This specific IgG2 response to GlcNAc distinguishes ARF from uncomplicated pharyngitis. frontiersin.orgnih.govnih.gov Furthermore, immunohistochemical analysis of heart tissues from RHD patients reveals strong deposition of IgG2, coinciding with the presence of IL-17A and IFN-γ, suggesting a cooperative role of Th17 and Th1 cells in the pathogenesis. frontiersin.org This highlights GlcNAc-specific IgG2 as a potential key player in the initial stages of the autoimmune response leading to RHD. frontiersin.org

| Patient Group | GlcNAc-Specific IgG Subclass Response | Significance |

|---|---|---|

| Rheumatic Heart Disease (RHD) | Significantly elevated IgG2 | Distinguishes from uncomplicated pharyngitis; pathogenic role suggested |

| Sydenham Chorea (SC) | Significantly elevated IgG2 | Links neurological manifestation to GlcNAc-specific autoimmunity |

| Uncomplicated Pharyngitis | Predominantly IgG1 and IgG3 | Non-pathogenic response |

In the context of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells, this compound-specific antibodies have been shown to have a protective role. Research in non-obese diabetic (NOD) mice, a model for human T1D, has demonstrated that neonatal immunization with Group A Streptococcus can suppress the development of the disease. nih.govnih.gov

This protection is mediated by the clonal expansion of GlcNAc-specific B-1 B cells, which produce natural IgM antibodies. nih.govnih.govresearchgate.net These B-1 B cell-derived antibodies recognize GlcNAc-containing antigens on pancreatic beta cells. nih.govnih.govuab.edu The binding of this GlcNAc-specific IgM to apoptosis-associated beta-cell antigens is thought to suppress the activation of diabetogenic T-cells. nih.govnih.govresearchgate.net The adoptive transfer of these GlcNAc-reactive B-1 B cells has been shown to significantly delay the onset of T1D in recipient mice. nih.govnih.govresearchgate.net These findings suggest that the natural antibody repertoire, particularly GlcNAc-specific antibodies, can play a protective role in the pathogenesis of T1D. nih.govnih.gov

Glycan Antigen Determinants in Host-Pathogen Interactions

Glycans, including those containing this compound, are crucial in the interactions between hosts and pathogens. frontiersin.orgresearchgate.net These complex carbohydrates on the surface of both host cells and microbes act as key recognition molecules that can mediate microbial attachment, invasion, and immune evasion. frontiersin.org

Pathogens can express proteins that bind to glycosaminoglycans (GAGs) on host cell surfaces, facilitating infection. frontiersin.org For example, many viruses, bacteria, and protozoa utilize host heparan sulfate (B86663) for initial attachment. frontiersin.org The specific sulfation patterns of these GAGs can determine the binding specificity of pathogens. nih.gov

Conversely, the host immune system has evolved to recognize microbial glycans as pathogen-associated molecular patterns (PAMPs). Host lectins can bind to components of the pathogen cell wall, such as peptidoglycans and polysaccharides, to trigger an immune response. nih.gov

Pathogens, in turn, have developed strategies to evade this recognition. Some bacteria can camouflage their surface structures by modifying them with altered glycans. For instance, a strain of Pseudomonas syringae modifies its flagellin (B1172586) with a terminal N-acetyl-d-glucosamine, which shields it from digestion by a host glycosidase, thereby preventing the release of immunogenic fragments. acs.org This illustrates the dynamic "arms race" at the molecular level, where subtle changes in glycan composition, such as the presence of this compound, can provide a significant evolutionary advantage to the pathogen. acs.org

Gastrointestinal Health and Disorders

This compound (GlcNAc) is a monosaccharide that plays a significant role in the structure and function of the gastrointestinal system. It is a derivative of glucose and a fundamental component of various biological structures within the gut. curatedwellness.comcaringsunshine.comwikipedia.org Research has increasingly focused on its role in maintaining gut health and its potential therapeutic applications in various gastrointestinal disorders.

The intestinal mucus layer serves as a critical barrier, protecting the underlying epithelial cells from pathogens and harmful substances. casi.orgnih.gov this compound is a vital building block for glycosaminoglycans (GAGs), which are essential for forming this protective mucus barrier. caringsunshine.comcasi.orgcaringsunshine.comcaringsunshine.com It contributes to the production of mucin, the primary glycoprotein (B1211001) component of mucus, thereby supporting the structural integrity and function of the intestinal mucosa. curatedwellness.comcasi.orgyourdayly.com

Studies have demonstrated that GlcNAc can help repair and strengthen the gut's mucosal lining. bdpsjournal.orgndcare.ca In a rat model of irritable bowel syndrome with diarrhea (IBS-D), treatment with GlcNAc led to a more normal microscopic structure of the intestinal mucosa. bdpsjournal.orgresearchgate.net This included improvements in the microvilli and tight junctions of intestinal epithelial cells. bdpsjournal.orgresearchgate.net The treatment also lowered the levels of D-lactic acid and diamine oxidase (DAO) activity, which are markers for increased intestinal permeability, suggesting an enhancement of the intestinal mucosal barrier function. bdpsjournal.orgresearchgate.net

The gut microbiota plays a crucial role in health and disease. This compound can influence the composition and function of this complex microbial community. The intestinal mucus, rich in GlcNAc-containing glycans, provides a nutrient source for various gut bacteria. casi.orgnih.gov Certain species within the gut microbiota produce enzymes, such as N-acetylglucosaminidases, that can release GlcNAc from these glycans, utilizing it as a carbon and nitrogen source. nih.gov This metabolic activity can shape the microbial ecosystem. For instance, Bifidobacterium longum subsp. infantis, a common bacterium in the gut of breast-fed infants, can utilize GlcNAc released from human milk oligosaccharides. nih.gov

Furthermore, GlcNAc appears to be an energy source for beneficial microorganisms within the microbiota, which may contribute to its protective effects on the intestinal tract. rootsofhealthsc.com The availability of mucus-derived sugars like GlcNAc can influence the balance of gut bacteria, potentially favoring the growth of commensal species over pathogens.

Bacterial biofilms are structured communities of bacteria that can adhere to surfaces, including the intestinal lining. Biofilm formation by pathogenic bacteria can contribute to their colonization and persistence in the gut, playing a role in diseases like inflammatory bowel disease. researchgate.netnih.gov

Research has shown that this compound can modulate the formation of bacterial biofilms. A study focusing on adherent and invasive Escherichia coli (AIEC), a strain associated with Crohn's disease, found that GlcNAc can reduce biofilm formation. nih.govresearchgate.netnih.gov The study demonstrated that the addition of GlcNAc, or the mutation of the nagC gene which regulates GlcNAc catabolism, led to a reduction in biofilm formation by the AIEC strain LF82. nih.govresearchgate.net This suggests that GlcNAc can influence the virulence properties of pathogenic E. coli in the intestine. researchgate.net

Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are characterized by chronic inflammation of the gastrointestinal tract and a compromised intestinal barrier. caringsunshine.comcaringsunshine.com this compound has shown promise as a therapeutic agent in IBD due to its role in repairing the gut lining and its anti-inflammatory properties. caringsunshine.comndcare.ca

Several small clinical studies and case reports have suggested potential benefits of GlcNAc in IBD patients. caringsunshine.comcaringsunshine.comcaringsunshine.com In a pilot study, oral administration of GlcNAc to children with severe, treatment-resistant IBD (10 with Crohn's disease and 2 with ulcerative colitis) resulted in clear improvement in eight of the twelve children. nih.gov For those with symptomatic Crohn's strictures, only three out of seven required surgery over a mean follow-up of over 2.5 years. nih.gov Rectal administration in children with distal ulcerative colitis or proctitis also showed improvement in some cases. nih.gov Biopsies from treated children showed histological improvement and an increase in epithelial and lamina propria glycosaminoglycans. nih.gov

Table 1: Summary of Clinical Findings on this compound in IBD

| Study Population | Intervention | Key Findings | Reference |

|---|---|---|---|

| 12 children with severe treatment-resistant IBD | Oral GlcNAc (3-6 g/day) | 8 of 12 showed clear improvement; reduced need for surgery in Crohn's strictures. | nih.gov |

| 9 children with distal ulcerative colitis/proctitis | Rectal GlcNAc | 2 induced remission, 3 showed clear improvement. | nih.gov |

| 34 adults with IBD | Oral GlcNAc (6 g/day) for 4 weeks | 88.1% reported reduced symptoms; 49% reduction in symptom scores. | casi.org |

This compound also plays a role in the development and function of the intestine, including nutrient absorption. A study on weaned piglets investigated the effects of dietary GlcNAc supplementation on intestinal function. nih.govnih.gov While it did not significantly affect growth performance, the study found that GlcNAc promoted the growth and development of the intestinal tract. nih.govnih.gov

Specifically, supplementation with 1 g/kg of GlcNAc significantly increased the apparent digestibility of nutrients and the mRNA abundance of nutrient transporters. nih.govnih.gov It also led to an increase in the ileal villus height to crypt depth ratio, which is an indicator of improved gut health and absorptive capacity. nih.gov In vitro studies using intestinal organoids further showed that GlcNAc increased the expression of Mucin 2 (Muc2) and markers for intestinal stem cells, suggesting that it promotes intestinal development and nutrient absorption by affecting the activity of these cells. nih.govnih.gov

Neurological Functions and Disorders

Beyond the gastrointestinal tract, this compound has been implicated in neurological functions and has emerged as a potential therapeutic agent for certain neurological disorders. It is involved in a process called O-GlcNAcylation, where GlcNAc is added to proteins, which can regulate their function, similar to phosphorylation. wikipedia.org This process is crucial in various cellular functions, including those in the nervous system.

Recent research has highlighted the potential of GlcNAc in the context of multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. uci.edunih.gov Previous studies in animal models suggested that GlcNAc could suppress brain inflammation and promote the regrowth of the myelin sheath. uci.edu

A mechanistic clinical trial investigated the effects of GlcNAc in MS patients who were already receiving standard immunotherapy. uci.edu The study found that the supplementation was safe and led to a reduction in multiple markers of inflammation and neurodegeneration. uci.edu Notably, a sustained improvement in neurological function was observed in 30% of the patients. uci.edu These findings suggest that GlcNAc can target chronic-active brain inflammation and neurodegeneration, aspects of MS that are not fully addressed by current therapies. nih.gov

Table 2: Investigated Effects of this compound in Multiple Sclerosis

| Study Aspect | Findings | Reference |

|---|---|---|

| Pre-clinical Models | Suppressed brain inflammation, promoted remyelination, and slowed brain degeneration. | uci.edu |

| Clinical Trial Safety | Found to be safe in MS patients on existing immunotherapy. | uci.edu |

| Biomarkers | Reduced multiple markers of inflammation and neurodegeneration. | uci.edu |

| Neurological Function | Sustained reduction in neurological disability in 30% of patients. | uci.edu |

N-Acetyl-D-Glucosamine Kinase (NAGK) in Neuronal Development and Axonal Growth

N-Acetyl-D-glucosamine kinase (NAGK) has been identified as a crucial component in the development of the nervous system, playing a structural, enzyme activity-independent role in the growth of neurons. nih.govresearchgate.net Research has demonstrated that NAGK is distributed throughout neurons during the early stages of development, specifically up to developmental stage 3, which is characterized by axonal outgrowth. nih.govresearchgate.net As the neuron matures into stage 4 (dendritic outgrowth) and stage 5 (mature), the expression of NAGK in the axons significantly decreases. nih.govresearchgate.net

The localization of NAGK within the neuron suggests its involvement in key developmental processes. Immunocytochemistry has revealed that NAGK colocalizes with tubulin in hippocampal neurons and with the Golgi apparatus in the somata, dendrites, and nascent axons. nih.gov This colocalization points to a functional relationship with the cytoskeleton and protein trafficking machinery. Further investigation has shown a tripartite interaction between NAGK, dynein (a motor protein), and the Golgi apparatus in growing axons, which is considered instrumental during early axonal development. nih.govresearchgate.netnih.gov

Experimental studies have provided further evidence for the role of NAGK in axonal growth. Overexpression of the NAGK gene, including its kinase mutants, resulted in increased axonal lengths. nih.govresearchgate.netnih.gov Conversely, the knockdown of NAGK using small hairpin (sh)RNA led to a reduction in axonal lengths. nih.govresearchgate.netnih.gov These findings underscore the structural importance of NAGK in promoting the elongation of axons during neuronal development.

Modulation of Neuroinflammation and Neurodegeneration in Multiple Sclerosis

This compound (GlcNAc) has emerged as a significant modulator of the pathological processes in multiple sclerosis (MS), a chronic autoimmune disorder of the central nervous system. ucihealth.org Research indicates that GlcNAc can suppress brain inflammation, slow brain degeneration, and promote the regrowth of the myelin sheath that protects nerve fibers. multiplesclerosisnewstoday.com In MS, chronic-active brain inflammation, failure of remyelination, and subsequent neurodegeneration are major challenges that persist despite current immunotherapies. nih.gov

A clinical trial investigating the effects of oral GlcNAc in MS patients already receiving glatiramer acetate, an immunomodulatory therapy, demonstrated that the supplement was safe and led to a reduction in markers of inflammation and neurodegeneration. ucihealth.org Notably, 30% of the patients in the trial experienced a sustained reduction in neurological disability. ucihealth.org The study's findings suggest that GlcNAc may address the residual chronic-active neuroinflammation that is not effectively targeted by current treatments. ucihealth.orguci.edu

The mechanism of action of GlcNAc involves the modulation of N-glycan branching on cell surface proteins, which in turn regulates the activity of immune cells. nih.gov In animal models of MS, GlcNAc has been shown to cross the blood-brain barrier, increase N-glycan branching, and suppress inflammatory demyelination by T and B cells. nih.gov Furthermore, low levels of endogenous GlcNAc have been associated with increased clinical severity, larger demyelination lesion size, and neurodegeneration in MS patients. nih.govnih.gov

A mechanistic trial revealed that oral GlcNAc therapy in MS patients led to a dose-dependent decrease in the serum levels of pro-inflammatory cytokines such as IFNγ, IL-17, and IL-6. researchgate.net It also reduced the levels of serum neurofilament light chain (sNfL), a biomarker for neurodegeneration. nih.gov These findings highlight the potential of GlcNAc to mitigate both the inflammatory and degenerative aspects of MS. ucihealth.org

Table 1: Effects of this compound on Inflammatory and Neurodegenerative Markers in Multiple Sclerosis

| Marker | Effect of Oral GlcNAc | Reference |

| Neurological Disability | Sustained reduction in 30% of patients | ucihealth.org |

| Inflammatory Cytokines (IFNγ, IL-17, IL-6) | Dose-dependent reduction in serum levels | researchgate.net |

| Serum Neurofilament Light Chain (sNfL) | Reduction in elevated levels | nih.gov |

| T-helper-1 (TH1) and TH17 Responses | Suppression | nih.gov |

Potential for Myelin Repair Mechanisms

A critical aspect of multiple sclerosis is the damage to the myelin sheath, which insulates nerve fibers and is essential for proper nerve signal conduction. The failure of remyelination contributes to permanent neurological damage. escholarship.org this compound has shown promise in promoting myelin repair. mdc-berlin.de

Preclinical studies in mouse models have demonstrated that oral GlcNAc can activate myelin stem cells, also known as oligodendrocyte precursor cells, to promote both primary myelination and myelin repair. mdc-berlin.depharmacytimes.com In a model of toxin-induced demyelination, oral administration of GlcNAc was found to prevent neuro-axonal damage by stimulating myelin repair. escholarship.org The extent of remyelination was observed to be time-dependent, with a more significant increase after four weeks of treatment compared to one week. nih.gov

The underlying mechanism involves the regulation of N-glycan branching, for which GlcNAc is a rate-limiting metabolite. escholarship.org By increasing N-glycan branching, GlcNAc can trigger the differentiation of oligodendrocyte precursor cells, the cells responsible for producing myelin. nih.gov This effect is mediated through the inhibition of platelet-derived growth factor receptor-α (PDGFRα) endocytosis. escholarship.org

Furthermore, research has established a correlation between endogenous serum GlcNAc levels and the extent of myelin damage in MS patients. escholarship.org Lower levels of a serum marker for GlcNAc were found to be associated with imaging markers of demyelination and microstructural damage. escholarship.org This suggests that a deficiency in GlcNAc may contribute to the progressive nature of the disease and that supplementation could be a viable neuroprotective strategy. nih.gov

Table 2: Research Findings on this compound and Myelin Repair

| Study Type | Model/Subject | Key Findings | Reference |

| Preclinical | Mouse models | GlcNAc activates myelin stem cells to promote primary myelination and myelin repair. | mdc-berlin.depharmacytimes.com |

| Preclinical | Toxin-induced demyelination in mice | Oral GlcNAc prevents neuro-axonal damage by driving myelin repair. | escholarship.org |

| Clinical | Multiple Sclerosis patients | Endogenous serum GlcNAc levels inversely correlated with imaging measures of demyelination and microstructural damage. | escholarship.org |

Musculoskeletal System and Joint Health

Mechanisms of Cartilage Metabolism and Regeneration

This compound is a fundamental component of the macromolecules that form the structure of articular cartilage. nih.gov As an amino sugar, it serves as a building block for glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate and hyaluronic acid, which are integral to the cartilage matrix and synovial fluid. nih.govnih.gov The presence of these GAGs, incorporated into proteoglycans, is crucial for the resilience and shock-absorbing properties of cartilage. drugbank.com

The mechanism of action of GlcNAc in cartilage metabolism involves its incorporation into these essential structural molecules. nih.gov In vitro studies have shown that glucosamine can stimulate chondrocytes, the cells responsible for maintaining cartilage, to produce more aggrecan, a major proteoglycan in cartilage. drugbank.com It also enhances the production of hyaluronic acid in synovium explants. nih.gov

Research suggests that GlcNAc may help to improve cartilage metabolism by suppressing the degradation of type II collagen, a key structural protein in cartilage. nih.gov This chondroprotective effect is vital in conditions like osteoarthritis, where there is a progressive loss of cartilage. By providing the necessary precursors for the synthesis of cartilage components, GlcNAc may help to shift the balance from catabolic (breakdown) to anabolic (synthesis) processes within the joint. nih.gov

Therapeutic Potential in Osteoarthritis and Rheumatoid Arthritis

The therapeutic potential of this compound in joint disorders like osteoarthritis (OA) and rheumatoid arthritis (RA) has been the subject of numerous studies. In OA, a degenerative joint disease, GlcNAc is widely used as a dietary supplement to alleviate symptoms and support joint health. nih.gov Several clinical trials have investigated the efficacy of GlcNAc and other glucosamine derivatives in managing OA.

For instance, studies have shown that daily supplementation with 500–1,000 mg of NAG can improve type II cartilage metabolism by promoting synthesis and reducing degradation. nutrafoods.eu A randomized, double-blind, placebo-controlled trial demonstrated that a combination of 100 mg of NAG and 180 mg of chondroitin sulphate daily for six months improved knee function in patients with knee pain. nutrafoods.eu Another study found that a soymilk drink containing 1,000 mg or more of NAG, consumed daily for two months, reduced pain and improved range of motion in individuals with knee joint impairment. nutrafoods.eu

While some meta-analyses have reported beneficial effects of glucosamine on OA symptoms, others have found the evidence to be less conclusive. nutrafoods.eunih.gov The variability in outcomes may be related to the specific formulation of glucosamine used and the quality of the clinical trials. nih.gov

In the context of rheumatoid arthritis, an autoimmune condition causing joint inflammation, early research suggests that glucosamine may help to improve symptoms such as joint pain and swelling. caldic.com A study on RA mouse models found that N-acetyl-D-glucosamine had suppressive effects on the disease. nih.gov Interestingly, the mechanism of action appeared to differ from that of glucosamine hydrochloride, with GlcNAc administration leading to a significant increase in the serum concentrations of the anti-inflammatory cytokine IL-10, as well as TGF-β1 and IL-2. nih.gov

Table 3: Clinical Studies on this compound in Osteoarthritis

| Study Design | Intervention | Duration | Key Outcomes | Reference |

| Randomized, double-blind, placebo-controlled | 500-1,000 mg/day of NAG | 16 weeks | Improved type II cartilage metabolism | nutrafoods.eu |

| Randomized, double-blind, placebo-controlled | 100 mg NAG + 180 mg chondroitin sulphate daily | 6 months | Improved knee function | nutrafoods.eu |

| Open-label | Soymilk with ≥1,000 mg NAG daily | 2 months | Reduced pain, improved range of motion | nutrafoods.eu |

Roles in Oncological Research

The role of this compound and related compounds in cancer research is an emerging area of investigation with some intriguing findings. Glucosamine has been shown to inhibit the proliferation of various tumor cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov

One study focused on the effect of D-GlcNAc on breast cancer cells. nih.gov The administration of D-GlcNAc led to an increase in apoptosis and the expression of Fas, a protein involved in triggering cell death, in malignant breast cancer cells. nih.gov In a xenograft mouse model of breast cancer, daily intraperitoneal administration of D-GlcNAc significantly reduced tumor size, mitosis, and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Molecular docking analysis also suggested a high binding affinity of D-GlcNAc to the HER2 protein, a key player in tumor progression. nih.gov

In the context of non-small cell lung cancer (NSCLC), N-acetyl-glucosamine has been found to sensitize cancer cells to TRAIL-induced apoptosis. karger.com TRAIL is a potential anti-cancer agent, but many NSCLC cells are resistant to its effects. karger.com The combination of GlcNAc and TRAIL was shown to be effective both in vitro and in vivo. karger.com

Aberrant Glycosylation Patterns in Cancer Progression

Alterations in the glycosylation of proteins and lipids are a well-established hallmark of cancer progression and oncogenesis. nih.gov this compound (GlcNAc) is a fundamental monosaccharide involved in the synthesis of complex carbohydrate structures known as glycans. nih.gov Aberrant N-glycosylation, in particular, has a significant impact on cancer development, including processes like cell signaling, invasion, and metastasis. nih.gov

One of the most notable changes in cancer is the alteration in N-glycan branching. The enzyme N-acetylglucosaminyltransferase V (GnT-V) is responsible for synthesizing the β1–6 GlcNAc-branching structure on N-glycans. researchgate.net Elevated expression of this branched structure is highly correlated with cancer cell migration, invasion, and metastasis in various types of cancer. nih.govresearchgate.net

Conversely, another type of modification, the attachment of a bisecting GlcNAc residue catalyzed by the glycosyltransferase MGAT3, has been shown to be dysregulated in cancer. frontiersin.org In breast cancer cells, for example, the levels of bisecting GlcNAc on key proteins like the Epidermal Growth Factor Receptor (EGFR) are significantly decreased compared to normal epithelial cells. frontiersin.org Overexpression of MGAT3 in breast cancer cells, which increases the bisecting N-GlcNAc on EGFR, has been shown to suppress malignant phenotypes by inhibiting EGFR/Erk signaling, leading to reduced cell proliferation, migration, and clonal formation. frontiersin.org These findings highlight the complex and crucial role of this compound-containing glycans in the molecular mechanisms driving cancer.

| Glycosylation Change | Associated Enzyme | Role in Cancer Progression |

| Increased β1–6 Branching | GnT-V | Promotes metastasis and invasion nih.govresearchgate.net |